molecular formula C8H6N4O3 B2595950 4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid CAS No. 214980-87-7

4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid

Cat. No.: B2595950
CAS No.: 214980-87-7
M. Wt: 206.161
InChI Key: NXAYPFTUBHHJQK-UHFFFAOYSA-N
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Description

4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H6N4O3 It is a derivative of benzoic acid and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom

Scientific Research Applications

4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other tetrazole-containing compounds and as a ligand in coordination chemistry.

    Biology: The compound’s tetrazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific optical and electronic properties.

Future Directions

Given the wide range of biological activities exhibited by tetrazole derivatives , “4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid” could be a potential candidate for drug development. Future research could focus on the synthesis and characterization of the compound, determination of its physical and chemical properties, exploration of its reactivity and mechanism of action, and evaluation of its biological activity and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid can be synthesized through the reaction of benzoic acid derivatives with tetrazole precursors. One common method involves the reaction of 4-bromobenzoic acid with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures. After the reaction is complete, the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered nitrogen ring structures.

Mechanism of Action

The mechanism of action of 4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound contains a pyrazole ring instead of a tetrazole ring and has similar applications in chemistry and biology.

    Di(1H-tetrazol-5-yl)methanone oxime: This compound also contains a tetrazole ring and is used in the synthesis of nitrogen-rich energetic materials.

Uniqueness

4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications that require specific reactivity and functionality.

Properties

IUPAC Name

4-(5-oxo-1H-tetrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAYPFTUBHHJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214980-87-7
Record name 4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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